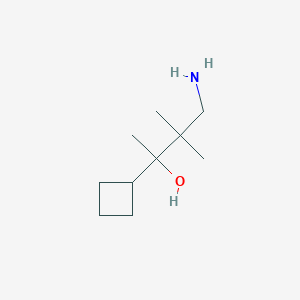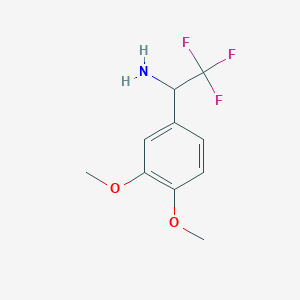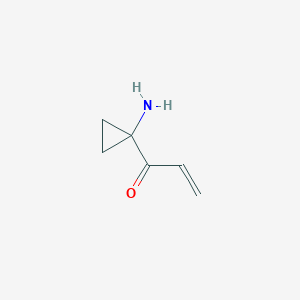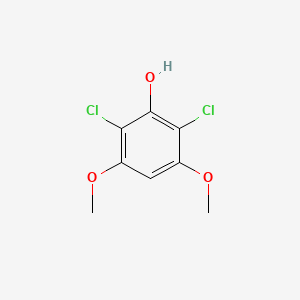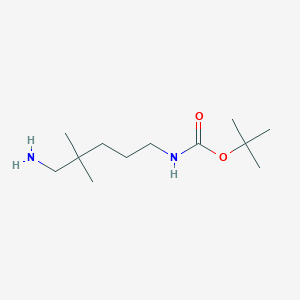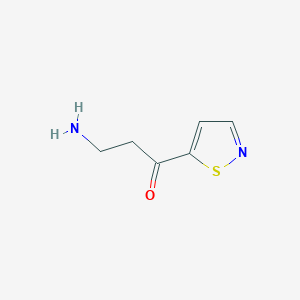![molecular formula C10H11ClO2 B15252317 1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B15252317.png)
1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This compound is characterized by the presence of a chloromethoxy group and a methyl group attached to a phenyl ring, along with an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one typically involves the reaction of 2-(chloromethoxy)-5-methylphenol with ethanoyl chloride under specific conditions . The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The chloromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The chloromethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The ethanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-[2-(Chloromethoxy)-5-methylphenyl]ethan-1-one can be compared with similar compounds such as 2-(2-chloroethoxy)ethanol and 1,2-bis(2-chloroethoxy)ethane . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the chloromethoxy group in this compound imparts unique reactivity and biological activity, distinguishing it from other related compounds.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-[2-(chloromethoxy)-5-methylphenyl]ethanone |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-10(13-6-11)9(5-7)8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
SFJLCLSYXUBOKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


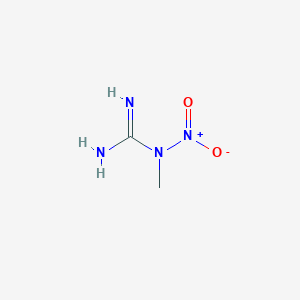
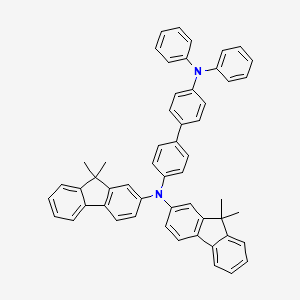
![N-Hydroxy-3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B15252245.png)
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15252249.png)
